molecular formula C22H26FNO4S B2625449 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797874-66-8

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2625449
CAS RN: 1797874-66-8
M. Wt: 419.51
InChI Key: BRQRVVRIVPKTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. FUB-APINACA was first identified in Europe in 2013 and has since been found in various illicit products.

Scientific Research Applications

Antimicrobial Applications

Azetidinones, including derivatives similar to the compound , have been extensively studied for their antimicrobial properties. For instance, studies have synthesized and evaluated the antimicrobial activity of azetidinone derivatives, finding that certain substitutions on the azetidinone core can lead to compounds with significant antibacterial and antifungal activities. These findings underscore the potential of azetidinone derivatives in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016; Patel, Mistry, & Desai, 2008).

Antitumor Applications

Research into azetidinones also explores their antitumor applications, where modifications to the azetidinone structure have led to compounds with potent antiproliferative effects against cancer cell lines. These compounds target tubulin, a critical protein in cell division, indicating the potential of azetidinone derivatives in cancer therapy (Greene et al., 2016).

Synthetic Applications

Azetidinones serve as key intermediates in organic synthesis, offering pathways to a variety of complex molecules. The structural versatility of azetidinones makes them invaluable in the synthesis of ligands, biologically active compounds, and materials with unique properties (Casarrubios et al., 2015).

Mechanistic Insights in Chemical Transformations

Studies on azetidinone derivatives also provide mechanistic insights into chemical transformations, such as the Claisen rearrangement and epoxidation reactions. These insights are crucial for developing more efficient synthetic routes and understanding reaction dynamics at a molecular level (Chistyakov et al., 2019).

properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-13-24(14-21)22(25)11-6-17-4-3-5-20(12-17)28-19-9-7-18(23)8-10-19/h3-5,7-10,12,16,21H,6,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQRVVRIVPKTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

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